molecular formula C11H13BrO3 B8589724 Ethyl 2-[4-(bromomethyl)phenoxy]acetate

Ethyl 2-[4-(bromomethyl)phenoxy]acetate

Cat. No.: B8589724
M. Wt: 273.12 g/mol
InChI Key: JRAZZAIWKOQFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(bromomethyl)phenoxy]acetate (C12H13BrO3) is a brominated aromatic ester characterized by a phenoxyacetate backbone substituted with a bromomethyl group at the para position of the phenyl ring. This compound is synthesized via bromination of ethyl 2-(4-(hydroxymethyl)phenoxy)acetate using PBr3 or through alkylation reactions involving ethyl bromoacetate . Its structure enables unique reactivity, particularly in electrochemical reduction and intramolecular cyclization reactions, making it valuable in synthetic organic chemistry for constructing heterocyclic frameworks like benzofurans .

Key spectral data includes:

  • 1H NMR (CD3Cl): δ 7.37–6.75 (m, ArH), 4.71 (s, ArCH2Br), 4.64 (s, ArOCH2COOEt), 4.26 (q, OCH2CH3), 1.29 (t, CH3) .
  • Electrochemical Behavior: Irreversible cathodic peak at –1.75 V vs SCE in DMF, forming benzofuran derivatives in the presence of oxygen .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-[4-(bromomethyl)phenoxy]acetate

InChI

InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,7-8H2,1H3

InChI Key

JRAZZAIWKOQFPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[4-(bromomethyl)phenoxy]acetate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl phenoxyacetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of ethyl 4-bromomethylphenoxyacetate often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(bromomethyl)phenoxy]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxyacetates.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 2-[4-(bromomethyl)phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of ethyl 4-bromomethylphenoxyacetate involves its interaction with nucleophiles, leading to the formation of substituted products. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-[4-(Bromomethyl)phenoxy]acetate and Analogues

Compound Name (CAS/CSD ID) Key Substituents/Functional Groups Reactivity/Applications Reference
Ethyl 2-(4-aminophenoxy)acetate () –NH2 at para position Precursor for pharmaceuticals (e.g., dual GK activators)
Ethyl 2-(4-(benzyloxy)phenyl)acetate () –OCH2Ph at para position Intermediate in peptide synthesis
EKEYEY (CSD) –Br and triazolimine groups Antimicrobial activity
HIGLIT (CSD) –F and –OCH3 substituents Anti-inflammatory applications
Ethyl 2-[4-(tetrazol-1-yl)phenoxy]acetate (CAS 28593-34-2) Tetrazole ring Antihypertensive agents

Key Observations :

  • Bromomethyl vs. Amino Groups: The bromomethyl group in the target compound facilitates nucleophilic substitution or elimination reactions, whereas the amino group in Ethyl 2-(4-aminophenoxy)acetate enables diazotization or coupling reactions .
  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorinated analogues (e.g., HIGLIT) exhibit enhanced metabolic stability in drug design compared to bromomethyl-containing compounds, which are more reactive .

Insights :

  • Bromination (target compound) achieves higher yields (89%) compared to reduction pathways (62% for the amino derivative) but requires careful handling of PBr3 .
  • Alkylation with ethyl bromoacetate/chloroacetate is a common strategy for phenoxyacetate derivatives .

Reactivity and Electrochemical Behavior

Table 3: Electrochemical Reduction Products

Compound Conditions (DMF, –1.90 V) Major Product(s) Yield Mechanism Reference
This compound Under Argon Ethyl (2-methylphenoxy)acetate 70% Two-electron reduction to benzylic anion
This compound With O2 Ethyl benzofuran-2-carboxylate 40% Superoxide-mediated cyclization
Methyl 2-bromomethylbenzoate With H2O Phthalide 55% Anion cyclization

Key Differences :

  • The target compound’s bromomethyl group enables oxygen-dependent cyclization to benzofurans, whereas methyl 2-bromomethylbenzoate forms phthalide via hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.